For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Structure and Properties of Monostearin (B1671896)
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and experimental protocols related to monostearin. It is intended to serve as a core resource for professionals in research, development, and formulation science.
Chemical Identity and Structure
Monostearin, also known as glyceryl monostearate (GMS), is the glycerol (B35011) ester of stearic acid.[1][2] It is a monoglyceride that exists in two main isomeric forms: 1-monostearin (α-monostearin) and 2-monostearin (β-monostearin), with commercial products often being a mixture.[2][3] The IUPAC name for the 1-isomer is 2,3-dihydroxypropyl octadecanoate, while the 2-isomer is 1,3-dihydroxypropan-2-yl octadecanoate.[1][4][5]
Monostearin is a key excipient in the pharmaceutical and food industries, primarily used as an emulsifier, stabilizer, and for creating controlled-release drug delivery systems.[6][7][8][9]
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value |
| IUPAC Name | 2,3-dihydroxypropyl octadecanoate (1-monostearin)[1][4] |
| Synonyms | Glyceryl monostearate (GMS), 1-Stearoyl-rac-glycerol[1][10] |
| CAS Number | 123-94-4 (for 1-monostearin); 31566-31-1 (for mixture)[1][2] |
| Chemical Formula | C₂₁H₄₂O₄[1][11] |
| Molecular Weight | 358.56 g/mol [8][12] |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O[1] |
Physicochemical Properties
Monostearin is a white to off-white, waxy solid with a mild, fatty odor.[1][12] Its physical properties are significantly influenced by its polymorphic form.[13]
Table 2: Physicochemical Data
| Property | Value |
| Physical State | White or yellowish waxy solid, flakes, or powder[12] |
| Melting Point | 55-60 °C; can range up to 81 °C depending on purity and isomer[2][6][12] |
| Boiling Point | ~476.9 °C (Predicted)[6]; 238-239 °C[14] |
| Density | ~0.97 g/cm³[12][14] |
| Solubility | Insoluble in water; soluble in hot organic solvents like ethanol, acetone, and oils.[1][12] |
| HLB Value | 3.8[12] |
| Saponification Value | 150 - 170[15] |
| Iodine Value | ≤ 6[4] |
Polymorphism
Monostearin exhibits polymorphism, existing in different crystalline forms, primarily the α (alpha), β' (beta-prime), and β (beta) forms.[16][17]
-
The α-form is the least stable, lowest melting polymorph.[9][16] It is often formed upon rapid cooling from the melt.[13] This form is dispersible and useful as an emulsifying agent.[9]
-
The β-form is the most stable, with a denser crystalline packing and higher melting point.[9][13][16] The transition from the unstable α-form to the stable β-form is a critical factor in formulation science, as it can affect drug incorporation, stability, and release profiles from lipid-based matrices.[13]
Spectral Data for Characterization
The structure of monostearin can be confirmed using various spectroscopic techniques.
-
NMR Spectroscopy : ¹H NMR and ¹³C NMR are used to elucidate the chemical structure.[18][19] Key signals in ¹H NMR include those for the fatty acid chain protons and the glycerol backbone protons.[18]
-
Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.[1][20]
-
Infrared (IR) Spectroscopy : Shows characteristic absorption bands for the hydroxyl (-OH) and ester carbonyl (C=O) functional groups.[19]
Experimental Protocols
Synthesis of Monostearin via Enzymatic Esterification
This protocol describes a common laboratory-scale method for synthesizing 1(3)-monostearin with high specificity using a 1,3-specific lipase (B570770).
Methodology:
-
Substrate Preparation : In a jacketed glass reactor, combine stearic acid and glycerol. A typical starting molar ratio is 1:4 (Stearic Acid:Glycerol).[21]
-
Solubilization : Add a suitable solvent, such as acetone, to dissolve the substrates.[21]
-
Reaction Setup : Heat the mixture to the desired reaction temperature (e.g., 50-60°C) with constant stirring (e.g., 200 rpm) to ensure a homogenous solution.[21]
-
Enzyme Addition : Add a 1,3-specific lipase (e.g., Lipozyme TL IM) to the solution.[21]
-
Reaction Monitoring : Monitor the formation of monostearin over several hours using High-Performance Liquid Chromatography (HPLC).[21]
-
Enzyme Removal : Once the reaction reaches completion, filter the mixture to remove the lipase.[21]
-
Solvent Removal and Purification : Remove the solvent by vacuum distillation. The crude product can be further purified by crystallization or column chromatography to obtain high-purity monostearin.[21]
Caption: Workflow for the enzymatic synthesis and purification of monostearin.
Characterization of Polymorphism using DSC
Differential Scanning Calorimetry (DSC) is a key technique for studying the polymorphic transitions of monostearin.[13][17]
Methodology:
-
Sample Preparation : Accurately weigh 5-10 mg of the monostearin sample into an aluminum DSC pan and seal it. An empty sealed pan is used as a reference.
-
Thermal Program :
-
Heating Scan : Heat the sample from room temperature (e.g., 25°C) to a temperature above its final melting point (e.g., 100°C) at a controlled rate (e.g., 10°C/min). This scan reveals the melting points of any polymorphs present.
-
Cooling Scan : Cool the molten sample back to the starting temperature at a controlled rate (e.g., 10°C/min). This shows the crystallization behavior and the formation of metastable forms like the α-polymorph.
-
Second Heating Scan : Reheat the sample as in the first step. This scan reveals the polymorphic transitions that occurred during the cooling cycle. The transformation from α to β can often be observed.
-
-
Data Analysis : Analyze the resulting thermogram. Endothermic peaks on the heating scans correspond to melting events of different polymorphs. Exothermic peaks during cooling correspond to crystallization. The peak temperatures and enthalpies provide quantitative data about the polymorphic state and transitions.
Caption: Experimental workflow for DSC analysis of monostearin polymorphism.
Applications in Drug Development
Monostearin is a versatile excipient widely used in pharmaceutical formulations due to its GRAS (Generally Recognized as Safe) status and functional properties.[22]
-
Emulsifier and Stabilizer : With its amphiphilic nature, it is an effective emulsifying agent for creating stable oil-in-water and water-in-oil emulsions.[4][7]
-
Sustained-Release Matrices : It is used to form wax matrices for solid dosage forms, enabling the sustained release of active pharmaceutical ingredients (APIs).[9]
-
Lipid-Based Drug Delivery : Monostearin is a critical component in the development of advanced drug delivery vehicles such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[6][22][23] These systems can enhance the solubility and bioavailability of poorly water-soluble drugs.[22][23]
-
Polymorphism Control : The polymorphic behavior of monostearin is a key consideration in formulation. Controlling the crystalline form is crucial for drug incorporation efficiency, preventing drug expulsion during storage, and modulating the drug release profile.[13]
References
- 1. Monostearin | C21H42O4 | CID 24699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glycerol monostearate - Wikipedia [en.wikipedia.org]
- 3. afaghchem.com [afaghchem.com]
- 4. GLYCERYL MONOSTEARATE - Ataman Kimya [atamanchemicals.com]
- 5. 2-Monostearin | C21H42O4 | CID 79075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Monostearin CAS#: 123-94-4 [m.chemicalbook.com]
- 7. Glyceryl monostearate | 31566-31-1 [chemicalbook.com]
- 8. Glycerol monostearate - Ataman Kimya [atamanchemicals.com]
- 9. Glyceryl Monostearate - CD Formulation [formulationbio.com]
- 10. Monostearin | 123-94-4 [chemicalbook.com]
- 11. specialchem.com [specialchem.com]
- 12. Monostearin [chembk.com]
- 13. Design of lipid matrix particles for fenofibrate: effect of polymorphism of glycerol monostearate on drug incorporation and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ez.restek.com [ez.restek.com]
- 15. 31566-31-1 CAS | GLYCEROL MONOSTEARATE | Laboratory Chemicals | Article No. 03971 [lobachemie.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Addition of glyceryl monostearate affects the crystallization behavior and polymorphism of palm stearin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Monostearin(123-94-4) 1H NMR spectrum [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. Glycerol monostearate, 2TMS derivative [webbook.nist.gov]
- 21. benchchem.com [benchchem.com]
- 22. Development and in-vitro evaluation of chitosan and glyceryl monostearate based matrix lipid polymer hybrid nanoparticles (LPHNPs) for oral delivery of itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Glyceryl monostearate: Significance and symbolism [wisdomlib.org]
